Bosutinib isomer

Catalog No.
S539191
CAS No.
1391063-17-4
M.F
C26H29Cl2N5O3
M. Wt
530.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bosutinib isomer

CAS Number

1391063-17-4

Product Name

Bosutinib isomer

IUPAC Name

4-(3,5-dichloro-4-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile

Molecular Formula

C26H29Cl2N5O3

Molecular Weight

530.4 g/mol

InChI

InChI=1S/C26H29Cl2N5O3/c1-32-6-8-33(9-7-32)5-4-10-36-24-14-22-19(13-23(24)34-2)25(17(15-29)16-30-22)31-18-11-20(27)26(35-3)21(28)12-18/h11-14,16H,4-10H2,1-3H3,(H,30,31)

InChI Key

YCLIWTLPTXAGPQ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

PF-06651481-00; PF 06651481 00; PF0665148100; Bosutinib Isomer I;

Canonical SMILES

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C(=C4)Cl)OC)Cl)C#N)OC

The exact mass of the compound PF-06651481-00 is 529.1647 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bosutinib isomer (CAS 1391063-17-4) is a synthetic quinolinecarbonitrile derivative characterized by a 3,5-dichloro-4-methoxyaniline moiety, distinguishing it structurally from the authentic Src/Abl inhibitor bosutinib (which features a 2,4-dichloro-5-methoxyaniline group). Originally identified as a widespread commercial synthesis impurity and misidentified lot standard, this specific isomer has since been reclassified as a highly potent, standalone inhibitor of Wee1 and Wee2 kinases, as well as Chk1. For procurement professionals and assay developers, its value lies not as a generic substitute for bosutinib, but as a specialized Wee1/2 inhibitor, a high-contrast fluorogenic kinase probe, and an essential analytical reference standard for active pharmaceutical ingredient (API) quality control [1], [2].

Procuring authentic bosutinib (CAS 380843-75-4) when the bosutinib isomer is required—or vice versa—fundamentally compromises assay integrity and target specificity. The positional shift of the chlorine and methoxy substituents on the aniline ring drastically alters the molecule's kinase binding profile. While authentic bosutinib is optimized for Src/Abl inhibition, the bosutinib isomer exhibits orders-of-magnitude greater affinity for Wee1 and Wee2 cell cycle regulators. Furthermore, the two isomers exhibit vastly different photophysical properties; the isomer provides a 500-fold fluorescence enhancement upon kinase binding, compared to a mere 10-fold enhancement for the authentic drug. Consequently, substituting one for the other leads to off-target biological effects, failed chemosensitization models, and invalid fluorometric binding data[1], [2].

Differential Kinase Affinity (Wee1/Wee2 vs. Src/Abl)

The bosutinib isomer demonstrates exceptional binding affinity for Wee1 and Wee2 kinases, fundamentally diverging from the target profile of authentic bosutinib. Quantitative thermodynamic profiling reveals that the isomer binds Wee1 and Wee2 with Kd values of 43.7 nM and 4.7 nM, respectively. In stark contrast, authentic bosutinib and other off-target kinase inhibitors exhibit significantly weaker affinities for these targets, with Kd values ranging from 78 nM to 5.7 µM. This makes the isomer a superior choice for targeted Wee1/Wee2 inhibition and cell cycle checkpoint override studies [1].

Evidence DimensionKinase Binding Affinity (Kd) for Wee2
Target Compound Data4.7 ± 2.3 nM (Bosutinib isomer)
Comparator Or Baseline> 78 nM (Authentic bosutinib / other Src inhibitors)
Quantified Difference>16-fold higher affinity for Wee2
ConditionsIsothermal titration calorimetry (ITC) / Differential scanning fluorimetry (DSF)

Buyers targeting Wee1/Wee2 pathways must procure the isomer to achieve nanomolar potency, as the authentic drug lacks the necessary affinity for effective cell cycle regulation.

Fluorogenic Probe Utility for Kinase Binding Assays

The bosutinib isomer possesses unique photophysical properties that make it an exceptionally sensitive probe for quantifying kinase binding. Both isomers exhibit weak background fluorescence at 480 nm when excited at 350 nm. However, upon binding to the kinase domain (e.g., Src or Abl), the bosutinib isomer exhibits a massive ~500-fold increase in fluorescence intensity. Authentic bosutinib, under identical conditions, yields only a ~10-fold fluorescence enhancement. This ultra-high signal-to-noise ratio allows the isomer to be utilized as a highly sensitive, label-free displacement probe for high-throughput screening of novel kinase inhibitors [1].

Evidence DimensionFluorescence enhancement upon kinase binding
Target Compound Data~500-fold increase in fluorescence intensity at 480 nm
Comparator Or Baseline~10-fold increase (Authentic bosutinib)
Quantified Difference50x greater signal-to-background enhancement
Conditions50 nM kinase domain, excitation at 350 nm, emission at 480 nm

Assay developers require the isomer's superior fluorogenic properties to achieve the signal-to-noise ratios necessary for robust, label-free competitive binding assays.

Chemosensitization and Checkpoint Abrogation Potency

In models of DNA damage checkpoint arrest, the bosutinib isomer acts as a potent sensitizer to genotoxic agents like gemcitabine by inhibiting Chk1 and Wee1. In vitro and in vivo xenograft studies demonstrate that the isomer forces drug-treated cells to override G2/S checkpoint arrest and enter aberrant mitosis more effectively than authentic bosutinib. Because it is a more potent checkpoint inhibitor, significantly lower concentrations of the isomer are required to suppress tumor growth when used in combination with gemcitabine, whereas authentic bosutinib requires higher dosing to achieve comparable chemosensitization [1].

Evidence DimensionCheckpoint abrogation potency (Chk1/Wee1 inhibition)
Target Compound DataHigh potency chemosensitization at low concentrations
Comparator Or BaselineAuthentic bosutinib (requires higher concentrations for equivalent effect)
Quantified DifferenceSuperior in vivo tumor suppression at equivalent or lower doses
ConditionsPancreatic cancer xenograft models treated with sub-lethal gemcitabine

For researchers developing combination therapies with DNA-damaging agents, the isomer provides a more potent and specific mechanism for overriding cell cycle checkpoints.

API Quality Control and Metrological Reference Standard

Due to historical commercial misidentification where the bosutinib isomer was inadvertently synthesized and sold as authentic bosutinib, the isomer is now an indispensable analytical reference standard. The two compounds are indistinguishable by basic mass spectrometry (both C26H29Cl2N5O3, MW 530.45) and require precise 1H-NMR or specialized HPLC retention profiling to differentiate the 3,5-dichloro-4-methoxyaniline and 2,4-dichloro-5-methoxyaniline moieties. Procuring the verified isomer standard is mandatory for API manufacturers to validate the isomeric purity of authentic bosutinib lots and ensure compliance with structural verification requirements[1].

Evidence DimensionStructural differentiation for QC
Target Compound Data3,5-dichloro-4-methoxyaniline NMR/HPLC signature
Comparator Or Baseline2,4-dichloro-5-methoxyaniline (Authentic bosutinib)
Quantified DifferenceDistinct 1H-13C HSQC NMR spectral peaks
ConditionsAnalytical lot validation and impurity profiling

Chemical manufacturers and QC laboratories must procure this exact isomer to calibrate analytical instruments and certify the purity of commercial bosutinib batches.

Wee1/Wee2 Kinase Inhibition Studies

Due to its nanomolar affinity (Kd = 4.7 nM for Wee2), the bosutinib isomer is the preferred reagent for investigating Wee kinase-mediated cell cycle regulation, particularly in germ-cell specific pathways (Wee2) and G2/M transition models, outperforming authentic bosutinib [1].

Label-Free Kinase Binding Assays

Leveraging its ~500-fold fluorescence enhancement upon target binding, assay developers utilize the isomer as a high-contrast fluorogenic probe in competitive displacement assays, enabling high-throughput screening of novel kinase inhibitors without the need for radioactive or complex fluorescent tags [2].

Chemosensitization and DNA Damage Response Overrides

The isomer is deployed in oncology research as a potent Chk1/Wee1 inhibitor to sensitize cancer cells to DNA-damaging agents like gemcitabine, forcing cells past checkpoint arrest into aberrant mitosis more efficiently than the authentic drug [3].

Analytical Reference for Bosutinib API Manufacturing

As a historically significant synthesis impurity, the isomer is a mandatory reference standard for QC laboratories. It is used in 1H-NMR and HPLC workflows to verify the isomeric purity of commercial bosutinib lots, ensuring the absence of the 3,5-dichloro-4-methoxy positional isomer in pharmaceutical-grade materials [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

529.1647452 Da

Monoisotopic Mass

529.1647452 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SJH9PU93QM

Dates

Last modified: 08-15-2023
1: Filppula AM, Neuvonen PJ, Backman JT. In vitro assessment of time-dependent

Explore Compound Types